molecular formula C19H23ClO4 B5232313 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene

4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene

Cat. No. B5232313
M. Wt: 350.8 g/mol
InChI Key: INQSPHVEJISFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of drugs called Bruton tyrosine kinase (BTK) inhibitors, which have gained significant attention in recent years due to their ability to target cancer cells selectively.

Mechanism of Action

4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene works by selectively inhibiting BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK, 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the downregulation of anti-apoptotic proteins, and the induction of apoptosis in cancer cells. Additionally, 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is its selectivity for BTK, which allows for targeted inhibition of cancer cells while minimizing side effects. However, one limitation is that 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene may not be effective in all types of cancer, and further research is needed to determine its optimal use in combination with other cancer treatments.

Future Directions

Future research on 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene may include investigating its efficacy in combination with other cancer treatments, as well as exploring its potential use in treating other diseases, such as autoimmune disorders. Additionally, further studies may be needed to determine the optimal dosage and administration of 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene in clinical trials.

Synthesis Methods

The synthesis of 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-(2-ethoxyphenoxy)ethanol, followed by the reaction of the resulting product with 2-chloroethyl ethyl ether. The final step involves the reaction of the intermediate product with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to yield 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene.

Scientific Research Applications

4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis.

properties

IUPAC Name

4-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-3-22-18-6-4-5-7-19(18)24-13-11-21-10-12-23-17-9-8-16(20)14-15(17)2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSPHVEJISFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.